methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group The compound also contains a pyrazole ring with pyridine and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can be achieved through a multi-step process involving the formation of the pyrazole ring, followed by the introduction of the sulfamoyl group and the thiophene carboxylate moiety. Common synthetic routes may include:
Formation of the Pyrazole Ring: This step typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This can be achieved by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Thiophene Carboxylate: The final step involves the coupling of the sulfamoyl pyrazole with a thiophene carboxylate derivative using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole and pyridine rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate: Lacks the pyridine ring, which may affect its binding affinity and specificity.
Methyl 3-(N-(2-(1H-pyrazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate: Lacks both the dimethyl and pyridine substituents, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of both the pyridine and dimethyl substituents in methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate enhances its potential for specific interactions with biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-12-14(13(2)22(21-12)16-6-4-5-9-19-16)7-10-20-28(24,25)15-8-11-27-17(15)18(23)26-3/h4-6,8-9,11,20H,7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXECQKNDIKTMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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